

Application Note: 2-Chloro-4-hydroxybenzenecarboximidamide in Fragment-Based Drug Design (FBDD)

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 2-Chloro-4-hydroxybenzenecarboximidamide |
| CAS No.: | 1260883-61-1 |
| Cat. No.: | B1651399 |

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Executive Summary

This guide details the application of **2-Chloro-4-hydroxybenzenecarboximidamide** (synonymous with 2-chloro-4-hydroxybenzamidine) as a high-value scaffold in Fragment-Based Drug Design (FBDD). While simple benzamidines are ubiquitous competitive inhibitors of trypsin-like serine proteases, this specific derivative offers a dual-advantage: the 2-chloro substituent provides conformational restriction and lipophilic contacts within the S1 pocket, while the 4-hydroxy group serves as a versatile synthetic handle for "fragment growing" strategies. This document provides the physicochemical profile, structural binding logic, and validated protocols for synthesis, screening, and crystallographic assessment.

Physicochemical Profile & Fragment Metrics

In FBDD, adherence to the "Rule of Three" (Ro3) is critical to ensure that initial hits can be optimized without violating drug-like properties (Lipinski's Rule of 5) later in the process.

Table 1: Fragment Metrics for **2-Chloro-4-hydroxybenzenecarboximidamide**

| Property | Value | FBDD Suitability |
|--------------------------|----------------------------|---|
| Molecular Weight | 170.60 Da | Ideal (< 300 Da) |
| cLogP | -0.8 - 1.2 | Ideal (< 3.0) |
| H-Bond Donors | 3 (Amidine NHs, Phenol OH) | Ideal (≤ 3) |
| H-Bond Acceptors | 1 (Phenol O) | Ideal (≤ 3) |
| pKa (Amidine) | ~ 11.0 | Critical: Protonated at pH 7.4 (Cationic) |
| Rotatable Bonds | 1 (C-C amidine bond) | Rigid: Low entropic penalty upon binding |
| PSA (Polar Surface Area) | $\sim 60 \text{ \AA}^2$ | Good ($\leq 60 \text{ \AA}^2$) |

Structural Logic & Mechanism of Action

The "Anchor" Mechanism

The carboximidamide (amidine) group is a "privileged structure" for targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin, Urokinase).

- **Primary Interaction:** The amidine functionality is protonated at physiological pH. It forms a bidentate salt bridge and hydrogen bonding network with the carboxylate side chain of Asp189 (chymotrypsin numbering) at the bottom of the S1 pocket.
- **Secondary Interaction:** The 2-chloro substituent is lipophilic and electron-withdrawing. It often displaces a high-energy water molecule or fills a small hydrophobic sub-pocket (often defined by residues like Val213 or Ser190), improving enthalpy of binding compared to unsubstituted benzamidine.

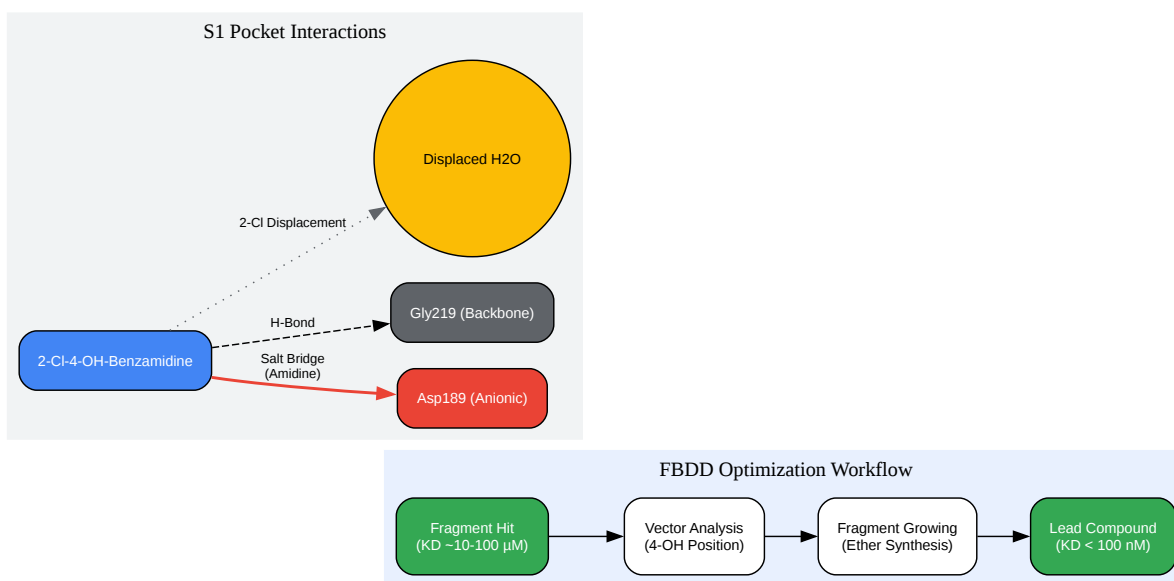
The "Grow" Strategy (4-Position)

The 4-hydroxy group is the strategic exit vector. In the crystal structure, this phenol oxygen typically points towards the solvent-exposed region or the S1' subsite.

- Application: It allows medicinal chemists to perform etherification (e.g., Williamson ether synthesis) to attach linkers or secondary fragments that reach the catalytic triad (His57, Asp102, Ser195) or the S2/S3 pockets, dramatically increasing potency and selectivity.

Visualization: Binding Mode & Workflow

The following diagram illustrates the interaction logic within the protease active site and the FBDD workflow.



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Figure 1: Left: Mechanistic interaction map of the fragment within the S1 pocket. Right: The "Grow" optimization workflow utilizing the 4-OH handle.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4-hydroxybenzenecarboximidamide

Rationale: Commercial supplies can be impure. In-house synthesis via the Pinner reaction ensures salt-form control (e.g., HCl vs. acetate).

Reagents: 2-Chloro-4-hydroxybenzonitrile, Anhydrous Ethanol, HCl gas (or Acetyl Chloride), Anhydrous Ammonia (in MeOH).

- Imidate Formation (Pinner Step 1):
 - Dissolve **2-Chloro-4-hydroxybenzenecarboximidamide** (1.0 eq) in anhydrous ethanol (0.5 M).
 - Cool to 0°C under N₂ atmosphere.
 - Bubble dry HCl gas through the solution for 30–60 mins (saturation). Alternative: Add Acetyl Chloride (3.0 eq) dropwise to the ethanol solution to generate anhydrous HCl in situ.
 - Seal and stir at 4°C for 24 hours. A precipitate (imidate hydrochloride) may form.
 - Evaporate solvent/excess HCl under reduced pressure.
- Amidine Formation (Pinner Step 2):
 - Resuspend the crude imidate intermediate in anhydrous methanol (0.5 M).
 - Add 7N Ammonia in Methanol (5.0 eq) at 0°C.
 - Allow to warm to Room Temperature (RT) and stir for 16–24 hours.
 - Monitor by LC-MS (Target Mass: ~171.03 m/z [M+H]⁺).
- Purification:

- Concentrate in vacuo.
- Recrystallize from EtOH/Et₂O or purify via Reverse-Phase HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA).
- Validation: ¹H NMR (DMSO-d₆) should show characteristic amidine protons (~9.0-9.5 ppm, broad singlets).

Protocol B: Surface Plasmon Resonance (SPR) Screening

Rationale: SPR is the gold standard for fragment screening due to its sensitivity to low-affinity (high KD) interactions and ability to detect fast on/off rates.

Instrument: Biacore 8K or T200 (or equivalent). Chip: CM5 (Carboxymethylated dextran).

- Immobilization:
 - Target Protein: Serine Protease (e.g., Thrombin, Factor Xa).[1][2]
 - Method: Standard Amine Coupling (EDC/NHS).
 - Target Density: High density (~3000–5000 RU) is required for fragments to ensure sufficient R_{max}.
- Assay Setup:
 - Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20). Critical: Avoid phosphate buffers if using calcium-dependent proteases.
 - DMSO Correction: Fragments are often stored in DMSO. Perform a solvent correction cycle (0.5% to 5% DMSO).
 - Concentration Series: Prepare a 2-fold dilution series of the fragment (e.g., 1 mM down to 31.25 μM).
- Injection Parameters:

- Contact Time: 30–60 seconds (fast association expected).
- Dissociation Time: 60 seconds (fast dissociation expected).
- Flow Rate: 30 μ L/min.
- Data Analysis:
 - Fit data to a 1:1 Steady State Affinity model (Equilibrium analysis). Kinetic fitting is often difficult for fragments due to rapid k_{on}/k_{off} .
 - Success Criteria: Square-wave sensorgram shape, dose-dependent response, $K_D < 5$ mM.

Protocol C: X-ray Crystallography (Soaking)

Rationale: Co-crystallization is often difficult with fragments due to high concentrations disrupting nucleation. Soaking apo-crystals is preferred.

- Crystal Preparation:
 - Grow apo-crystals of the target protease using standard hanging/sitting drop vapor diffusion.
 - Tip: Use a cryo-protectant compatible with the fragment solvent.
- Soaking Solution:
 - Prepare a "Soaking Mother Liquor" containing the reservoir buffer + fragment.
 - Concentration: High concentration is mandatory. Aim for 20–50 mM fragment (or near solubility limit).
 - DMSO Limit: Keep DMSO $< 10\%$ to prevent crystal cracking.
- Soaking Procedure:
 - Transfer apo-crystals into the soaking drop using a loop.

- Incubate: Short soak (1–2 hours) is often sufficient for small fragments and reduces crystal damage. Long soak (24h) if binding site is occluded.
- Data Collection & Refinement:
 - Flash cool in liquid nitrogen.
 - Collect data at 100K.
 - Difference Maps: Look for positive density (green blobs) in the Fo-Fc map at > 3.0 sigma in the S1 pocket.
 - Refinement: Restrain the amidine geometry to be planar.

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